(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring system fused with a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dihydroxybenzene with a suitable hydrazide derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic agents may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxine oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- (3S)-2,3-dihydro-1,4-benzodioxine-3-methyl ester
- (3S)-2,3-dihydro-1,4-benzodioxine-3-amine
Uniqueness
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
MKOUZUYLZSZHFZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)C(=O)NN |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.